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Compound of Interest

Compound Name: AZD-3463

Cat. No.: B612278

AZD-3463: A Comparative Analysis of Kinase
Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor AZD-3463 with alternative
inhibitors, focusing on specificity and supporting experimental data. The information is intended
to assist researchers in evaluating its potential for further investigation and use in cancer
therapy, particularly for neuroblastoma and non-small cell lung cancer (NSCLC).

Introduction

AZD-3463 is an orally active and potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK)
and Insulin-like Growth Factor 1 Receptor (IGF-1R) with a Ki of 0.75 nM for ALK.[1] Developed
to overcome resistance to first-generation ALK inhibitors like crizotinib, AZD-3463 has
demonstrated efficacy against both wild-type ALK and clinically relevant crizotinib-resistant
mutations, including the L1196M gatekeeper mutation.[1] Its mechanism of action involves the
inhibition of the PIBK/AKT/mTOR signaling pathway, leading to the induction of apoptosis and
autophagy in cancer cells.[2] This guide compares the kinase selectivity profile of AZD-3463
with that of crizotinib and ceritinib, two other prominent ALK inhibitors.

Kinase Specificity Comparison
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The following table summarizes the available quantitative data on the kinase inhibition profiles
of AZD-3463, crizotinib, and ceritinib. The data for crizotinib and ceritinib are derived from
comprehensive KINOMEscan assays, which measure the binding affinity of the inhibitor to a
large panel of kinases. A lower percentage of control indicates stronger binding and inhibition.

Note: A comprehensive, publicly available kinase panel screening for AZD-3463 is not available
at the time of this publication. The table reflects its known high potency against its primary
targets, ALK and IGF-1R.
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BENGHE

AZD-3463 (% of Crizotinib (% of Ceritinib (% of

Kinase Target
Control) Control) Control)

Potent Inhibition (Ki =
ALK 0.5 0.2
0.75 nM)

Potent Inhibition

IGF1R _ 2.5 8.0 (IC50 in nM)
(equivalent to ALK)
AAK1 Not Available 10 100
ABL1 Not Available 10 100
ACK1 Not Available 1 100
AURA Not Available 100 100
AURB Not Available 100 100
AURC Not Available 100 100
BLK Not Available 10 100
BMX Not Available 10 100
BTK Not Available 100 100
CAMK2A Not Available 100 100
CAMK2B Not Available 100 100
CAMK2D Not Available 100 100
CAMK2G Not Available 100 100
CDK1 Not Available 100 100
CDK2 Not Available 100 100
CDK3 Not Available 100 100
CDK5 Not Available 100 100
CHEK1 Not Available 100 100
CK1A1 Not Available 100 100
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CK2A1 Not Available 100 100
CLK1 Not Available 100 100
CSF1R Not Available 10 100
CSK Not Available 10 100
DDR1 Not Available 100 100
DDR2 Not Available 100 100
EGFR Not Available 100 100
EPHAl Not Available 100 100
EPHA2 Not Available 100 100
EPHAS3 Not Available 100 100
EPHA4 Not Available 100 100
EPHB1 Not Available 100 100
EPHB2 Not Available 100 100
EPHB3 Not Available 100 100
EPHB4 Not Available 100 100
ERBB2 Not Available 100 100
ERBB4 Not Available 100 100
FAK Not Available 10 100
FGFR1 Not Available 100 100
FGFR2 Not Available 100 100
FGFR3 Not Available 100 100
FGFR4 Not Available 100 100
FLT1 Not Available 100 100
FLT3 Not Available 100 60 (IC50 in nM)
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FLT4 Not Available 100 100
FRK Not Available 10 100
FYN Not Available 10 100
HCK Not Available 10 100
INSR Not Available 10 7.0 (IC50 in nM)
JAK1 Not Available 100 100
JAK2 Not Available 100 100
JAK3 Not Available 100 100
KDR Not Available 100 100
KIT Not Available 100 100
LCK Not Available 10 100
LYN Not Available 10 100
MAP2K1 Not Available 100 100
MAP2K2 Not Available 100 100
MAP4K4 Not Available 100 100
MAPK1 Not Available 100 100
MAPK3 Not Available 100 100
MAPK14 Not Available 100 100
MET Not Available 0.1 100
MUSK Not Available 100 100
NTRK1 Not Available 100 100
NTRK2 Not Available 100 100
NTRK3 Not Available 100 100
PDGFRa Not Available 100 100
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PDGFRb Not Available 100 100
PIK3CA Not Available 100 100
PIK3CB Not Available 100 100
PIK3CD Not Available 100 100
PIK3CG Not Available 100 100
PIM1 Not Available 100 100
PIM2 Not Available 100 100
PIM3 Not Available 100 100
PRKCA Not Available 100 100
PRKCD Not Available 100 100
PRKCE Not Available 100 100
PTK2B Not Available 10 100
RET Not Available 100 100
ROCK1 Not Available 100 100
ROCK2 Not Available 100 100
ROS1 Not Available 0.5 100
SRC Not Available 10 100
STK22D Not Available Not Available 23 (IC50 in nM)
SYK Not Available 100 100
TEK Not Available 100 100
TIE1 Not Available 100 100
TRKA Not Available 100 100
TRKB Not Available 100 100
TRKC Not Available 100 100
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TXK Not Available 10 100
TYK2 Not Available 100 100
YES1 Not Available 10 100

Data for Crizotinib and Ceritinib are from KINOMEscan assays and presented as "% of Control"
where a lower number indicates stronger inhibition. AZD-3463 data is based on its known

potent inhibition of ALK and IGF1R.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental

workflow for assessing kinase inhibitor specificity.
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ALK/IGF-1R Signaling Pathway and AZD-3463 Inhibition
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Caption: ALK/IGF-1R pathway inhibition by AZD-3463.
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Experimental Workflow for Kinase Inhibition Assay
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Caption: Workflow for in vitro kinase inhibition assay.
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Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay to determine the
IC50 values of a compound like AZD-3463 against a panel of kinases. This protocol is based
on a luminescent ADP-detection method, a common high-throughput screening format.

Objective: To determine the concentration of AZD-3463 required to inhibit 50% of the activity of
various kinases in a biochemical assay.

Materials:
» Purified recombinant kinases
o Specific peptide substrates for each kinase
e AZD-3463 (or other test inhibitors)
» Adenosine 5'-triphosphate (ATP)
» Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.4, 20 mM MgCI2, 0.1 mg/ml BSA)
o ADP-Glo™ Kinase Assay Kit (or similar)
» 384-well white microplates
» Plate reader capable of measuring luminescence
Procedure:
o Compound Preparation:
o Prepare a stock solution of AZD-3463 in 100% DMSO.

o Perform serial dilutions of the stock solution in DMSO to create a range of concentrations
for testing (e.g., 10-point, 3-fold dilutions).

e Kinase Reaction Setup:
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o In a 384-well plate, add 1 pL of the serially diluted AZD-3463 or DMSO (vehicle control) to
the appropriate wells.

o Add 5 pL of a solution containing the kinase and its specific substrate in kinase assay
buffer to each well.

o Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the
inhibitor to bind to the kinase.

e Reaction Initiation and Incubation:

o Initiate the kinase reaction by adding 4 uL of ATP solution (at a concentration near the Km
for each specific kinase) to each well.

o Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure
the reaction is within the linear range.

e Reaction Termination and Signal Detection:

[e]

Terminate the kinase reaction by adding 10 puL of ADP-Glo™ Reagent to each well.

o

Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.

[¢]

Add 20 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

[¢]

Incubate the plate for 30 minutes at room temperature to stabilize the luminescent signal.
o Data Acquisition and Analysis:

o Measure the luminescence in each well using a plate reader.

o Subtract the background signal (from wells with no enzyme) from all other measurements.

o Calculate the percentage of kinase inhibition for each AZD-3463 concentration relative to
the DMSO control.
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o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

AZD-3463 is a highly potent dual inhibitor of ALK and IGF-1R, demonstrating significant
promise in overcoming resistance to earlier-generation ALK inhibitors. While a comprehensive
public kinome-wide selectivity profile for AZD-3463 is not yet available, its focused activity
against key oncogenic drivers, coupled with its ability to overcome resistance mutations, makes
it a valuable tool for cancer research and a potential therapeutic candidate. The provided
comparative data for crizotinib and ceritinib highlight the varied selectivity profiles among ALK
inhibitors, underscoring the importance of comprehensive profiling in drug development.
Further studies to elucidate the broader kinome selectivity of AZD-3463 will be crucial in fully
characterizing its therapeutic potential and off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612278?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

